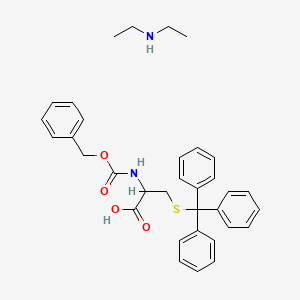
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is a complex organic compound with a unique structure that combines an amine group, a carboxylic acid group, and a trityl-protected thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid typically involves multiple steps:
Formation of the Amine Group: The starting material, ethylamine, undergoes a reaction with an appropriate alkylating agent to form N-ethylethanamine.
Introduction of the Carboxylic Acid Group: The amine is then reacted with a carboxylating agent to introduce the carboxylic acid group.
Protection of the Thiol Group: The thiol group is protected using a trityl group to prevent unwanted side reactions during subsequent steps.
Coupling Reaction: The protected thiol compound is then coupled with phenylmethoxycarbonylamino to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trityl-protected thiol group can be deprotected under specific conditions to reveal the active thiol, which can then participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-mercaptopropanoic acid: Similar structure but without the trityl protection.
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-thiopropanoic acid: Similar but with different protecting groups.
Uniqueness
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is unique due to the presence of the trityl-protected thiol group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in biochemical research.
Eigenschaften
CAS-Nummer |
53308-88-6 |
|---|---|
Molekularformel |
C34H38N2O4S |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H27NO4S.C4H11N/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-4-2/h1-20,27H,21-22H2,(H,31,34)(H,32,33);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NBYXRURIGGAPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


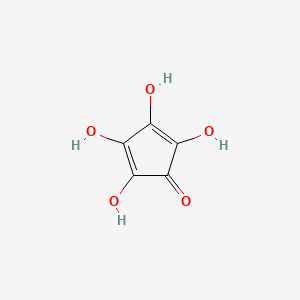
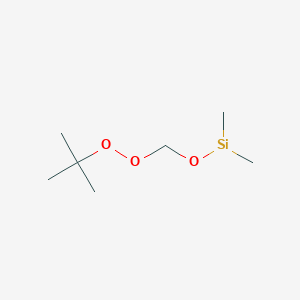
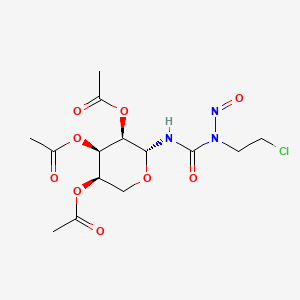
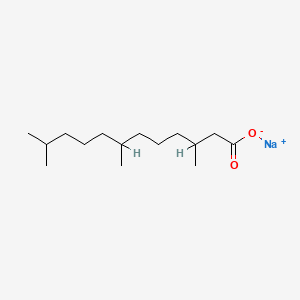
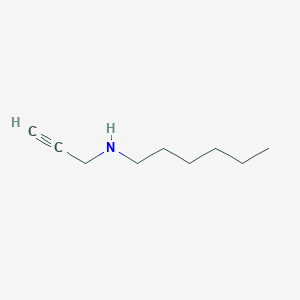
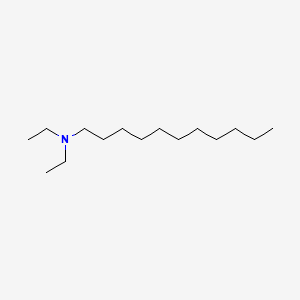
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
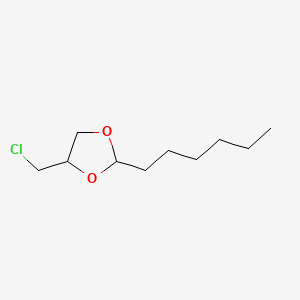
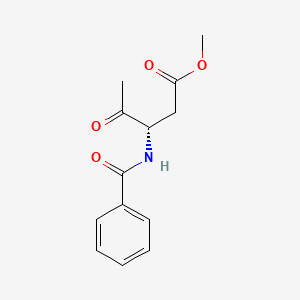
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

